N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O5S/c20-13-7-8-15(21)16(11-13)30(27,28)24-9-4-10-29-17(24)12-22-18(25)19(26)23-14-5-2-1-3-6-14/h7-8,11,14,17H,1-6,9-10,12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOPFGXKQHAYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide is a synthetic compound that has gained attention in recent years for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxic effects, and possible mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it features a sulfonamide group which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
-
Antibacterial Activity : Studies have shown that sulfonamide derivatives can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity is often assessed using methods such as the agar-well diffusion method and minimum inhibitory concentration (MIC) tests.
These results suggest that the compound may possess comparable antibacterial properties.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 30 Pseudomonas aeruginosa 25 - Antifungal Activity : Similar compounds have been tested against various fungal strains with promising results. For example, derivatives have shown effectiveness against Candida albicans and Aspergillus flavus.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The brine shrimp lethality test is commonly used as a preliminary screening method for cytotoxicity.
- Brine Shrimp Lethality Test : In studies involving related compounds, IC50 values (the concentration required to inhibit 50% of cell viability) were found to range from 20 to 40 µg/mL. While specific data for this compound is limited, the expectation is that its cytotoxicity would fall within a similar range based on structural analogs.
The biological activity of sulfonamide-based compounds typically involves:
- Inhibition of Folate Synthesis : Many sulfonamides act by inhibiting dihydropteroate synthase, a key enzyme in the bacterial folate synthesis pathway.
- Disruption of Membrane Integrity : Some studies suggest that certain derivatives may disrupt cellular membranes, leading to cell lysis.
Case Studies
Several case studies highlight the efficacy of related compounds:
- Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that a structurally similar sulfonamide exhibited potent antibacterial activity against Staphylococcus aureus, with significant reductions in bacterial load observed in treated groups compared to controls.
- Evaluation of Cytotoxic Effects : Another study evaluated the cytotoxic effects of related oxazinan derivatives using various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at micromolar concentrations.
Q & A
Q. Key Considerations :
- Strict control of pH and temperature during sulfonation to avoid side reactions.
- Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic: Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS expected [M+H]⁺ ~500–520 Da) .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfonyl-oxazinan geometry (if crystalline material is obtainable) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
Advanced: How can researchers address contradictory biological activity data reported for this compound across studies?
Methodological Answer:
Contradictions often arise from:
- Bioassay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP levels, incubation time).
- Compound Stability : Degradation under assay conditions (e.g., hydrolysis of the oxamide bond in acidic media).
- Solution : Pre-test stability via LC-MS over 24–72 hours in assay buffers .
- Impurity Interference : Trace byproducts (e.g., unreacted sulfonyl precursors) may exhibit off-target effects.
- Solution : Re-purify batches and re-test activity .
Advanced: What strategies optimize reaction yield and selectivity during the synthesis of complex oxazinan-sulfonyl derivatives?
Methodological Answer:
- Solvent Optimization :
- Polar aprotic solvents (e.g., DMF, DCM) enhance sulfonation efficiency .
- THF improves oxazinan cyclization by stabilizing transition states .
- Catalyst Screening :
- Use DMAP (4-dimethylaminopyridine) for acyl transfer reactions to reduce side-product formation .
- Temperature Gradients :
- Stepwise heating (40°C → 80°C) during cyclization minimizes decomposition .
- Protecting Groups :
- Temporarily protect the oxamide nitrogen with Boc groups to prevent undesired nucleophilic attacks .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of the difluorophenylsulfonyl moiety?
Methodological Answer:
Analog Synthesis :
- Replace 2,5-difluorophenyl with other substituents (e.g., 4-chlorophenyl, 3-trifluoromethylphenyl) .
Biological Testing :
Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to assess sulfonyl group interactions with target binding pockets .
Data Analysis :
- Correlate substituent electronic properties (Hammett σ constants) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
